7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one
Description
7-Bromo-8aH-pyrido[2,3-b]pyrazin-3-one is a fused bicyclic heterocyclic compound comprising a pyridine ring fused with a pyrazinone moiety. The bromo analog likely exhibits a higher molecular weight (~356.1 g/mol) and altered solubility due to bromine’s larger atomic radius and polarizability compared to chlorine.
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3,5H |
InChI Key |
CICICVSOORMTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=O)C=NC21)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrido-Pyrazinone Derivatives
Key Observations :
Key Observations :
- The bromo substituent in 7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in chloro analogs due to lower leaving-group ability .
- Unlike sulfur-containing analogs (e.g., thieno-thiophene derivatives in ), the pyrazinone core lacks sulfur atoms, reducing π-conjugation but improving solubility in polar solvents .
Key Observations :
- Chloro and bromo pyrido-pyrazinones may exhibit divergent biological activities due to differences in lipophilicity (bromo > chloro), affecting membrane permeability .
- The absence of sulfur atoms in pyrido-pyrazinones (vs. thieno-thiophenes) may reduce cytotoxicity but also limit broad-spectrum antimicrobial efficacy .
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